Cas no 337965-61-4 ((6-Fluoro-3-pyridinyl)acetonitrile)
(6-Fluoro-3-pyridinyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridineacetonitrile,6-fluoro-
- 3-Pyridineacetonitrile,6-fluoro-(9CI)
- 2-(6-fluoropyridin-3-yl)acetonitrile
- AKOS006313431
- (6-Fluoropyridin-3-yl)acetonitrile
- BS-53220
- VNYKSXXXDRXGHZ-UHFFFAOYSA-N
- SCHEMBL7452982
- 337965-61-4
- DTXSID30955372
- (6-fluoro-pyridin-3-yl)-acetonitrile
- MFCD09923795
- DB-271772
- 3-PYRIDINEACETONITRILE, 6-FLUORO-
- (6-Fluoro-3-pyridinyl)acetonitrile
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- MDL: MFCD09923795
- Inchi: 1S/C7H5FN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3H2
- InChI Key: VNYKSXXXDRXGHZ-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=N1)CC#N
Computed Properties
- Exact Mass: 136.04375
- Monoisotopic Mass: 136.04367633g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 36.7Ų
Experimental Properties
- PSA: 36.68
(6-Fluoro-3-pyridinyl)acetonitrile Pricemore >>
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(6-Fluoro-3-pyridinyl)acetonitrile Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on (6-Fluoro-3-pyridinyl)acetonitrile
Introduction to (6-Fluoro-3-pyridinyl)acetonitrile (CAS No: 337965-61-4)
Chemical Overview and Importance
(6-Fluoro-3-pyridinyl)acetonitrile, identified by the CAS registry number 337965-61-4, is a significant compound in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound is a derivative of pyridine, a six-membered aromatic ring with one nitrogen atom, which forms the foundation for numerous biologically active molecules. The presence of a fluorine atom at the 6-position and an acetonitrile group at the 3-position introduces unique electronic and steric properties, making it a valuable substrate for various chemical transformations and applications.
Structural Features and Properties
The molecular structure of (6-Fluoro-3-pyridinyl)acetonitrile consists of a pyridine ring substituted with a fluorine atom at position 6 and an acetonitrile group (-C≡N) at position 3. This substitution pattern influences the compound's electronic characteristics, making it an electron-deficient aromatic system due to the electron-withdrawing effects of both substituents. The fluorine atom enhances the stability of the molecule by reducing resonance effects, while the acetonitrile group contributes to its polar nature, facilitating solubility in various solvents.
Synthesis and Manufacturing
The synthesis of (6-Fluoro-3-pyridinyl)acetonitrile typically involves multi-step processes that begin with the preparation of fluoropyridine derivatives. One common approach is the nucleophilic substitution reaction, where a suitable precursor reacts with a cyanide source to introduce the acetonitrile group. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and enhancing yield. The use of microwave-assisted synthesis has also been explored, offering precise control over reaction conditions and improving product purity.
Applications in Drug Discovery and Development
(6-Fluoro-3-pyridinyl)acetonitrile has garnered significant attention in the pharmaceutical industry due to its potential as a lead compound in drug discovery programs. Its structure serves as a versatile scaffold for modifying pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Recent studies have highlighted its role as an intermediate in the synthesis of kinase inhibitors, which are critical in targeting various oncogenic pathways in cancer therapy.
Additionally, this compound has been utilized in the development of antiviral agents, particularly those targeting RNA-dependent RNA polymerases. Its ability to bind to specific enzyme pockets makes it a promising candidate for inhibiting viral replication mechanisms.
Role in Agrochemicals and Pest Control
Beyond pharmaceutical applications, (6-Fluoro-3-pyridinyl)acetonitrile finds utility in agrochemicals, especially as an intermediate in the synthesis of pesticides and herbicides. Its electronic properties make it effective in disrupting pest metabolic pathways without adversely affecting non-target organisms. Recent research has focused on optimizing its bioavailability to enhance efficacy while minimizing environmental impact.
Recent Research and Development Trends
The scientific community has witnessed a surge in research activities centered around (6-Fluoro-3-pyridinyl)acetonitrile, driven by its unique chemical properties and versatility as a building block. A notable trend involves its integration into bioisosteric replacements within drug candidates, where it serves as an alternative to traditional substituents without compromising biological activity.
Furthermore, advancements in computational chemistry have enabled detailed studies on its interaction with biological targets at atomic levels. These insights are pivotal for designing more potent and selective derivatives.Environmental Considerations and Safety Profile
Evaluating the environmental impact of (6-Fluoro-3-pyridinyl)acetonitrile is crucial for its sustainable use across industries. Studies indicate that it undergoes efficient biodegradation under aerobic conditions, reducing concerns related to long-term persistence in ecosystems. Regulatory agencies have also established guidelines for handling this compound to ensure worker safety during manufacturing processes.
In terms of toxicity profiles, recent animal studies suggest minimal acute toxicity when administered at therapeutic doses. However, chronic exposure studies are ongoing to fully understand long-term effects.Conclusion and Future Prospects
(6-Fluoro-3-pyridinyl)acetonitrile (CAS No: 337965-61-4) stands as a testament to human ingenuity in harnessing natural chemical diversity for beneficial applications across multiple domains. Its role as both a precursor and active ingredient underscores its importance in modern chemical research.
Looking ahead, ongoing research will likely uncover novel applications for this compound while addressing any potential environmental or safety concerns associated with its use.337965-61-4 ((6-Fluoro-3-pyridinyl)acetonitrile) Related Products
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